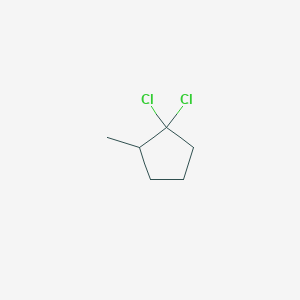

Cyclopentane, 1,1-dichloro-2-methyl-

Description

Cyclopentane, 1,1-dichloro-2-methyl- (C₆H₁₀Cl₂), is a halogenated cyclopentane derivative featuring two chlorine atoms at the 1-position and a methyl group at the 2-position. Chlorinated cyclopentanes are typically utilized as intermediates in organic synthesis, solvents, or refrigerant precursors, though their environmental and safety profiles require careful evaluation .

Key inferred characteristics:

- Molecular weight: ~153.06 g/mol (calculated from 1,1-dichlorocyclopentane (139.02 g/mol) with a methyl group addition) .

- Boiling point: Estimated to exceed 140–143°C (based on 1,1-dichlorocyclopentane’s bp) due to increased molecular mass and polarity from the methyl group .

- Density: Likely >1.18 g/cm³ (similar to 1,1-dichlorocyclopentane) .

Properties

Molecular Formula |

C6H10Cl2 |

|---|---|

Molecular Weight |

153.05 g/mol |

IUPAC Name |

1,1-dichloro-2-methylcyclopentane |

InChI |

InChI=1S/C6H10Cl2/c1-5-3-2-4-6(5,7)8/h5H,2-4H2,1H3 |

InChI Key |

KLVITAQNOAJSCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentane,1,1-dichloro-2-methyl-(9ci) can be synthesized through several methods. One common approach involves the chlorination of 2-methylcyclopentane. This reaction typically requires the presence of a chlorinating agent such as chlorine gas (Cl2) and a catalyst like iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the desired positions.

Industrial Production Methods

In an industrial setting, the production of Cyclopentane,1,1-dichloro-2-methyl-(9ci) may involve large-scale chlorination processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane,1,1-dichloro-2-methyl-(9ci) undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form 2-methylcyclopentane by using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the compound can lead to the formation of cyclopentanone derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

Substitution: Formation of 2-methylcyclopentanol or other substituted derivatives.

Reduction: Formation of 2-methylcyclopentane.

Oxidation: Formation of cyclopentanone derivatives.

Scientific Research Applications

Cyclopentane,1,1-dichloro-2-methyl-(9ci) has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclopentane,1,1-dichloro-2-methyl-(9ci) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and the methyl group can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent cellular responses.

Comparison with Similar Compounds

Physical and Chemical Properties

Table 1: Comparative Physical Properties

Key Observations :

- Boiling Point Trends : Chlorination significantly elevates boiling points due to increased molecular weight and dipole interactions. The methyl group further raises bp by ~10–20°C compared to 1,1-dichlorocyclopentane .

- Density: Chlorinated derivatives exhibit higher densities than non-halogenated cyclopentanes, with 1,1-dichlorocyclopentane at 1.18 g/cm³ vs. cyclopentane at 0.75 g/cm³ .

Table 2: Environmental Impact and Hazards

Key Observations :

- Environmental Impact: Cyclopentane derivatives without fluorine (e.g., 1,1-dichloro-2-methyl-) likely have lower ODP and GWP than fully fluorinated refrigerants (e.g., CFC-12) but higher than non-chlorinated cyclopentanes .

- Flammability: All cyclopentane derivatives in Table 1 are flammable, limiting their use in applications requiring non-flammable fluids .

Chromatographic Behavior

Gas chromatography retention data for alkyl- and chloro-substituted cyclopentanes highlight structural influences:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.